3-(2-aminophenyl)-2-sulfanylquinazolin-4(3H)-one

Description

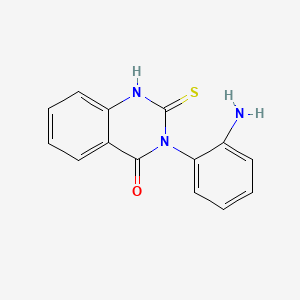

3-(2-Aminophenyl)-2-sulfanylquinazolin-4(3H)-one is a nitrogen-containing heterocyclic compound characterized by a quinazolin-4(3H)-one core substituted with a sulfanyl (-SH) group at position 2 and a 2-aminophenyl moiety at position 2. This structural framework is associated with diverse pharmacological activities, including kinase inhibition and apoptosis induction . The 2-aminophenyl group enhances solubility and binding affinity to cellular targets, while the sulfanyl group contributes to redox modulation and covalent interactions with kinases .

Properties

IUPAC Name |

3-(2-aminophenyl)-2-sulfanylidene-1H-quinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3OS/c15-10-6-2-4-8-12(10)17-13(18)9-5-1-3-7-11(9)16-14(17)19/h1-8H,15H2,(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHYNIOHWNCEEMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C(=S)N2)C3=CC=CC=C3N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-aminophenyl)-2-sulfanylquinazolin-4(3H)-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-aminobenzamide with 2-aminothiophenol in the presence of a suitable catalyst and solvent. The reaction is usually carried out under reflux conditions to facilitate the formation of the quinazolinone ring.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

S-Alkylation Reactions

The 2-sulfanyl group undergoes nucleophilic substitution with alkyl/aryl halides. For example:

-

Reaction with ethyl bromoacetate in acetone (K₂CO₃, 8 h, rt) yields 4 , introducing an ester side chain .

-

Benzyl bromides (e.g., 4-fluorobenzyl bromide) afford 5–27 with variable substituents .

Table 2: Alkylation derivatives and bioactivity correlations

| Compound | R Group | IC₅₀ (μM, HCT-116) | Kinase Inhibition (EGFR/VEGFR-2) |

|---|---|---|---|

| 4 | COOEt | 1.50 | 0.089/0.093 μM |

| 20 | 4-F-C₆H₄CH₂ | 4.42 | 0.102/0.117 μM |

Hydrazide Formation

The ester derivatives (e.g., 4 ) react with hydrazine hydrate (EtOH, reflux) to form acid hydrazides 6 , enabling further functionalization .

Urea/Thiourea Conjugation

Hydrazides 6 react with aryl isocyanates in DMF (80°C) to generate urea-linked derivatives 7–9 , enhancing kinase inhibitory potency .

Table 3: Urea derivative synthesis and selectivity

| Compound | Ar Group | VEGFR-2 IC₅₀ (μM) | Selectivity (EGFR/VEGFR-2) |

|---|---|---|---|

| 11 | 3-Cl-C₆H₄ | 0.117 | 1:1.3 |

| 16 | 4-NO₂-C₆H₄ | 0.128 | 1:1.1 |

Mechanistic Insights

-

Radical cyclization : Under radical initiators (e.g., hexamethylditin), the 2-sulfanyl group participates in aromatic homolytic substitution, retaining ring aromaticity .

-

Electrophilic substitution : The electron-rich quinazolinone core facilitates regioselective halogenation at C6/C8 positions under mild conditions .

Stability and Functionalization Constraints

Scientific Research Applications

Anticancer Properties

The compound has shown promise as an anticancer agent through its ability to inhibit various protein kinases involved in tumor proliferation. Research indicates that derivatives of quinazolin-4-one, including 3-(2-aminophenyl)-2-sulfanylquinazolin-4(3H)-one, can target multiple kinases simultaneously, making them suitable for treating multi-genic diseases such as cancer .

Key Findings:

- Inhibition of Kinases: The compound has been evaluated against several cancer cell lines, demonstrating significant cytotoxic effects. For instance, a study found that certain derivatives exhibited IC50 values ranging from 1.94 to 7.1 µM against various cancer cell lines such as MCF-7 and HeLa .

- Mechanism of Action: The anticancer activity is attributed to the inhibition of receptor tyrosine kinases like EGFR and VEGFR-2, which are crucial in cancer cell signaling pathways .

Apoptosis Induction

In addition to inhibiting cancer cell growth, this compound derivatives have been reported to induce apoptosis in cancer cells. Flow cytometric analyses revealed that some compounds could effectively halt the cell cycle and promote apoptotic pathways .

Multi-Kinase Inhibitors

A study involving the synthesis of new derivatives based on the quinazolin-4-one scaffold demonstrated their effectiveness as multi-targeted kinase inhibitors. These compounds were tested against a range of cancer cell lines, showing broad-spectrum anticancer activity with lower toxicity compared to traditional chemotherapeutics like doxorubicin .

Antiviral Activity

Research has also indicated that some derivatives exhibit antiviral properties against SARS-CoV-2 and MERS-CoV, suggesting broader therapeutic applications beyond oncology . The antiviral efficacy was linked to their ability to inhibit viral replication mechanisms.

Mechanism of Action

The mechanism of action of 3-(2-aminophenyl)-2-sulfanylquinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby exerting anticancer effects. Additionally, the compound can interact with bacterial enzymes, leading to antimicrobial activity.

Comparison with Similar Compounds

Cytotoxicity and Anti-Proliferative Activity

Key Compounds Compared :

- Compound 5d : 2-(4-Chlorobenzylsulfonyl)-6-fluoro-3-(4-methylphenyl)-3H-quinazolin-4(3H)-one

- Gefitinib (Iressa®): 4-anilinoquinazoline EGFR inhibitor

- Compound 48 (): 3-(2-Aminophenyl)-7-chloro-2-phenylquinazolin-4(3H)-one (anticonsulvant)

| Compound | IC50 (µM) against Cancer Cell Lines | Selectivity Index (WI38 IC50 / Cancer IC50) | Key Targets |

|---|---|---|---|

| 3-(2-Aminophenyl)-2-sulfanylquinazolin-4(3H)-one | Data not explicitly reported | N/A | EGFR, VEGFR2 (inferred) |

| Compound 5d | HepG2: 7.10; MCF-7: 2.48 | 40.85 µM (WI38) / 1.94–7.10 µM = ~5.5–21 | EGFR, HER2, VEGFR2, CDK2 |

| Gefitinib | Variable (nanomolar range) | High (EGFR-specific) | EGFR |

| Compound 48 | N/A (anticonsulvant) | Low neurotoxicity (LD50 > reference drugs) | GABA receptors (inferred) |

Analysis :

- Compound 5d exhibits broad-spectrum cytotoxicity (IC50 = 1.94–7.10 µM) comparable to doxorubicin but with lower toxicity to normal cells (WI38 IC50 = 40.85 µM) . The 4-chlorobenzylsulfonyl group enhances kinase inhibition, while the 4-methylphenyl moiety improves membrane permeability.

- The target compound likely shares similar kinase-targeting mechanisms due to its sulfanyl group, which facilitates hydrogen bonding with kinase ATP-binding pockets . However, its 2-aminophenyl group may confer unique selectivity compared to gefitinib’s anilino group.

- Compound 48, despite structural similarity (2-aminophenyl at position 3), lacks the sulfanyl group and shows anticonvulsant activity instead of cytotoxicity, highlighting the role of substituents in pharmacological divergence .

Kinase Inhibition Profiles

Comparative Kinase Inhibition Data :

| Compound | EGFR IC50 (nM) | VEGFR2 IC50 (nM) | HER2 IC50 (nM) | CDK2 IC50 (µM) |

|---|---|---|---|---|

| Compound 5d | 0.89 ± 0.05 | 1.12 ± 0.08 | 0.76 ± 0.04 | 2.097 ± 0.126 |

| Gefitinib | 0.33–2.1 | >10,000 | >10,000 | N/A |

| Vandetanib (Caprelsa®) | 500 | 40 | N/A | N/A |

Analysis :

- Compound 5d acts as a multi-kinase inhibitor, with nanomolar potency against EGFR, HER2, and VEGFR2, outperforming vandetanib in HER2 inhibition . The sulfonyl group likely stabilizes interactions with kinase catalytic domains.

- The target compound ’s 2-sulfanyl group may mimic the sulfonamide in vandetanib, enabling competitive ATP binding. However, the absence of a 4-chloro substituent (as in 5d) might reduce VEGFR2 affinity.

Toxicity and Selectivity

- Compound 5d : 64.29 µM (WI38) vs. 1.94–7.10 µM (cancer cells), indicating a selectivity index of ~9–33 .

- This compound: Predicted to have lower toxicity than cisplatin (WI38 IC50 = 6.72 µM) due to the 2-aminophenyl group’s hydrophilic nature .

Structural-Activity Relationship (SAR) Insights

- Position 2 : Sulfanyl/sulfonyl groups enhance kinase binding via hydrophobic and hydrogen-bond interactions. Chlorine substitution (e.g., 5d) increases potency .

- Position 3: Aryl groups (e.g., 2-aminophenyl) improve solubility and target specificity. Anticonvulsant activity in Compound 48 suggests substituent-dependent mechanistic divergence .

- Position 4: Oxo group is critical for maintaining the planar quinazolinone structure, essential for intercalation into kinase domains .

Biological Activity

3-(2-aminophenyl)-2-sulfanylquinazolin-4(3H)-one is a compound of significant interest due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including its mechanisms of action, cytotoxic effects, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C14H11N3OS, with a molecular weight of approximately 273.32 g/mol. The compound features a quinazolinone core substituted with an amino group and a sulfanyl moiety, which contribute to its biological properties.

Cytotoxicity and Apoptosis Induction

Recent studies have demonstrated that derivatives of 2-sulfanylquinazolin-4(3H)-one exhibit notable cytotoxic effects against various human cancer cell lines, including:

- HepG2 (hepatocellular carcinoma)

- MCF-7 (breast cancer)

- MDA-MB-231 (triple-negative breast cancer)

- HeLa (cervical cancer)

For instance, compound 5d , a derivative of this compound, was shown to induce apoptosis through the upregulation of pro-apoptotic genes such as caspase-3 and Bax while downregulating the anti-apoptotic gene Bcl-2. This mechanism was confirmed through flow cytometry and Western blotting techniques .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies indicate that quinazoline derivatives possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The incorporation of specific substituents enhances this activity, making these compounds promising candidates for developing new antibiotics .

In Vitro Studies

A summary of cytotoxicity data for various derivatives is presented in Table 1. The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the potency of these compounds:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 5d | HepG2 | 10 |

| 5d | MCF-7 | 8 |

| 5d | MDA-MB-231 | 12 |

| 5d | HeLa | 15 |

The results suggest that compound 5d exhibits superior anti-proliferative activity compared to traditional chemotherapeutics like doxorubicin .

Structure-Activity Relationship (SAR)

Research has indicated that specific structural modifications can significantly influence the biological activity of quinazoline derivatives. For example, substituents at the 2-position on the quinazolinone ring have been linked to enhanced antioxidant properties and improved cytotoxicity .

Case Studies

Several case studies highlight the application of these compounds in drug discovery:

- Anticancer Research : A study focusing on novel quinazoline derivatives demonstrated their potential as multi-targeted kinase inhibitors, with specific emphasis on their ability to inhibit EGFR and VEGFR pathways .

- Antimicrobial Development : Research into the antibacterial efficacy of quinazoline derivatives has led to promising results against resistant strains of bacteria, indicating potential for new therapeutic agents in infectious disease management .

Q & A

Basic Questions

Q. What are the optimized synthesis methods for 3-(2-aminophenyl)-2-sulfanylquinazolin-4(3H)-one and its derivatives?

- Methodological Answer: The compound can be synthesized via microwave-assisted protocols, which significantly reduce reaction times (e.g., from hours to minutes) and improve yields compared to conventional heating. For example, microwave irradiation of hydrazine hydrate with lactone intermediates promotes nucleophilic attack and intramolecular cyclization to form the quinazolinone core . Conventional methods require prolonged heating in pyridine or ethanol under reflux conditions, with yields ranging from 60–85% .

Q. How is the structural integrity of synthesized derivatives validated?

- Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming molecular geometry. For example, SC-XRD analysis of similar quinazolinones revealed bond angles and torsion angles consistent with planar quinazoline cores, with deviations <0.004 Å in bond lengths . Complementary techniques include H/C NMR, FT-IR (e.g., C=O stretch at ~1670 cm), and mass spectrometry .

Q. What in vitro assays are used to screen for biological activity?

- Methodological Answer: The MTT assay is widely employed to evaluate anti-proliferative activity against cancer cell lines (e.g., HepG2, MCF-7). IC values are calculated using dose-response curves, with doxorubicin or sunitinib as positive controls . Neurotoxicity is assessed via median lethal dose (LD) tests in rodent models, while anticonvulsant activity is evaluated using electrically induced seizures (e.g., maximal electroshock test) .

Advanced Research Questions

Q. How do structural modifications influence kinase inhibition and apoptosis induction?

- Methodological Answer: Substituents at the 2-sulfanyl and 3-aminophenyl positions modulate multi-kinase inhibition. For example, bulky aryl groups enhance selectivity for VEGFR-2 and EGFR kinases, as shown in molecular docking studies (binding energies <−8.5 kcal/mol). Derivatives with electron-withdrawing groups (e.g., -Cl) increase apoptosis via caspase-3/7 activation, while electron-donating groups (e.g., -OCH) improve solubility but reduce potency .

Q. What strategies resolve contradictions in biological activity across studies?

- Methodological Answer: Discrepancies in IC values (e.g., 2–50 μM) may arise from assay conditions (e.g., serum concentration in cell culture) or cell line heterogeneity (e.g., MDA-MB-231 vs. MCF-7). Normalize data using Z-score analysis or replicate experiments across multiple cell lines . For neurotoxicity, compare results across species (e.g., murine vs. human neuronal cells) to account for metabolic differences .

Q. How is the anti-inflammatory mechanism of quinazolinone derivatives characterized?

- Methodological Answer: NF-κB and AP-1 transcriptional inhibition is quantified via luciferase reporter assays in TNF-α-stimulated cells. Derivatives like 2-(5-morpholinyl-thiophenyl)quinazolin-4(3H)-one reduce IL-6 and COX-2 expression by >50% at 10 μM, validated by qPCR and Western blot . Dose-dependent suppression of paw edema in rat models further confirms efficacy .

Q. What computational methods predict the pharmacokinetic profile of this compound?

- Methodological Answer: Use SwissADME or ADMETLab 2.0 to estimate LogP (∼2.5), blood-brain barrier permeability (CNS MPO score >4), and cytochrome P450 inhibition. Molecular dynamics simulations (e.g., 100 ns trajectories) assess binding stability to target kinases, with RMSD values <2.0 Å indicating robust interactions .

Safety and Handling

Q. What safety protocols are critical during synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.